molecular formula C16H34KO4P B8757615 Potassium bis(2-ethylhexyl) phosphate CAS No. 4971-46-4

Potassium bis(2-ethylhexyl) phosphate

Cat. No.: B8757615
CAS No.: 4971-46-4
M. Wt: 360.51 g/mol
InChI Key: VDWRBVKXEXWMIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium bis(2-ethylhexyl) phosphate is an organophosphate ester salt comprising a potassium cation and a bis(2-ethylhexyl) phosphate anion. Its molecular formula is C₁₆H₃₅KO₄P (derived from the bis(2-ethylhexyl) phosphate anion, C₁₆H₃₅O₄P⁻, and K⁺). This compound is notable for its role in ionic liquid formulations, metal extraction, and surfactant applications . The bis(2-ethylhexyl) phosphate anion (BEHP) features two branched 2-ethylhexyl chains attached to a phosphate group, conferring high lipophilicity and stability .

Key properties include:

  • Molecular weight: 322.42 g/mol (anion) + 39.1 g/mol (K⁺) = ~361.5 g/mol .
  • LogP: ~5.2 (anion), indicating strong hydrophobicity .
  • Applications: Used in hydrophobic ion pairing for drug delivery, rare-earth metal extraction, and as a component of ionic liquids .

Properties

CAS No.

4971-46-4

Molecular Formula

C16H34KO4P

Molecular Weight

360.51 g/mol

IUPAC Name

potassium;bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C16H35O4P.K/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1

InChI Key

VDWRBVKXEXWMIT-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[K+]

Related CAS

298-07-7 (Parent)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Production

Potassium bis(2-ethylhexyl) phosphate is synthesized through the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. This process yields a compound that exhibits surfactant properties, making it valuable in several industrial applications.

Applications in Chemical Processes

  • Catalysis
    • Direct C–H Arylation : BEHPK has been utilized as an additive in Ru-mediated C–H arylation reactions, enhancing the efficiency of the process. The presence of this compound allows for the selective arylation of α-heteroaromatic compounds, which is significant in synthetic organic chemistry .
  • Extraction Agents
    • Metal Ion Extraction : this compound serves as an effective extractant for metal ions such as cobalt (Co²⁺). It operates by forming stable complexes with metal ions during solvent extraction processes. This application is crucial in hydrometallurgy and recycling of metals from waste streams .

Mineral Processing Applications

  • Flotation Chemistry
    • Bastnaesite Flotation : Research indicates that this compound demonstrates superior collecting power for bastnaesite, achieving recovery rates of 80-90% at optimal concentrations. Its selectivity against unwanted minerals like calcite and quartz is also notable, making it a valuable reagent in mineral flotation processes .
    MineralRecovery Rate (%)Concentration (M)
    Bastnaesite80-903×10⁻⁶ to 1×10⁻⁵
    Calcite~10-
    Quartz~1-

Applications in Material Science

  • Additives in Plastics and Polymers
    • This compound is used as a plasticizer and flame retardant in various polymer formulations, including PVC and polyurethane products. Its role enhances the flexibility and thermal stability of these materials, which are critical for applications ranging from consumer goods to industrial components .
  • Surface Active Agent
    • As a surfactant, BEHPK lowers the surface tension between different phases, which is beneficial in applications such as emulsions and coatings. This property is leveraged in industries producing paints, adhesives, and sealants.

Case Studies

  • Flotation Studies : A study conducted by Liu et al. (2017) demonstrated the effectiveness of this compound in enhancing the flotation efficiency of bastnaesite over calcite and quartz. The results highlighted its potential for selective separation in mineral processing operations.
  • Catalytic Applications : In a study on C–H arylation reactions, BEHPK was shown to significantly improve yields when used alongside ruthenium catalysts, suggesting its utility in fine chemical synthesis .

Environmental Considerations

While this compound has numerous industrial applications, its environmental impact must be assessed. Studies indicate that the compound is biodegradable; however, its accumulation in aquatic systems requires monitoring due to potential toxicity to aquatic organisms . Regulatory frameworks are being developed to manage its use effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(2-ethylhexyl) Phosphate (TEHP)

  • Structure : Triester analog with three 2-ethylhexyl chains.
  • Molecular weight : 434.6 g/mol .
  • Applications : Flame retardant, plasticizer, and industrial additive. Detected in indoor dust and environmental samples .
  • Environmental Behavior: TEHP hydrolyzes to BEHP (diester) in vivo and in vitro.
  • Toxicity : TEHP is associated with endocrine disruption and developmental toxicity, while BEHP exhibits lower acute toxicity but shares similar environmental persistence .
Table 1: Structural and Functional Comparison
Property Potassium Bis(2-ethylhexyl) Phosphate Tris(2-ethylhexyl) Phosphate (TEHP) Bis(2-ethylhexyl) Phenyl Phosphate (BEHPP)
Structure Diester (K⁺ salt) Triester Mixed diester (phenyl + 2-ethylhexyl)
Molecular Weight ~361.5 g/mol 434.6 g/mol ~362.4 g/mol
LogP 5.2 8.1 7.8 (estimated)
Primary Use Ionic liquids, metal extraction Flame retardant, plasticizer Flame retardant, plasticizer
Environmental Detection Rare (used in niche applications) High in dust and biota Emerging contaminant in dust

Bis(2-ethylhexyl) Phenyl Phosphate (BEHPP)

  • Structure : Diester with one phenyl and one 2-ethylhexyl group.
  • Applications: Flame retardant detected in indoor dust at median concentrations of 50–1530 ng/g, exceeding traditional organophosphates like TEHP in some samples .
  • Environmental Correlation : Strong positive correlation with TEHP (r² = 0.405) and 2-ethylhexyl diphenyl phosphate (EHDPP, r² = 0.788), suggesting shared commercial sources .

2-Ethylhexyl Diphenyl Phosphate (EHDPP)

  • Structure : Mixed diester with a 2-ethylhexyl and two phenyl groups.
  • Toxicity : Metabolized to diphenyl phosphate (DPHP), which is associated with endocrine disruption and matrix effects in analytical systems .

Comparison Based on Functional Roles

Ionic Liquids

  • This compound: Used in hydrophobic ion pairing to enhance drug lipophilicity. For example, it increases the log Dₙ‑octanol/water of ethacridine to ≥1.26, outperforming monoalkyl phosphates .
  • Tetrabutylammonium BEHP : Utilized in metal extraction systems. Shows high efficiency for rare-earth separation due to anion coordination with metal ions .
  • Choline BEHP : Exhibits cytotoxicity (EC₅₀ = 0.30 mM in macrophages), limiting biomedical applications compared to less toxic analogs like choline dihydrogen phosphate .

Environmental Persistence and Degradation

  • BEHP : Low biodegradability (0–17% BOD in 4 weeks) and hydrolysis half-life >2.4 days (estimated from dimethyl phosphate analogs) .
  • TEHP : Rapidly hydrolyzed to BEHP in vivo, but parent compound persists in abiotic environments due to high LogP .
  • BEHPP : Resists degradation similarly to TEHP, with significant concentrations in dust due to additive use in plastics .
Table 2: Environmental and Toxicological Data
Compound Bioconcentration Factor (BCF) Biodegradation (BOD) Cytotoxicity (EC₅₀)
Potassium BEHP 1–6 (low) 0–17% in 4 weeks N/A
TEHP 10–100 (moderate) Rapid hydrolysis High
BEHPP Data lacking Resistant Moderate
Choline BEHP N/A N/A 0.30 mM

Key Research Findings

BEHP in Biota : BEHP is detected in fishmeal (49.6 ± 27.5 ng/g dw) at levels comparable to triesters, highlighting its environmental significance as a metabolite and industrial pollutant .

Structural Impact on Toxicity : Increasing alkyl chain length/branching in phosphates (e.g., BEHP vs. dibutyl phosphate) correlates with higher cytotoxicity but lower mobility in soil (Koc = 1.7×10⁴) .

Regulatory Gaps : BEHP lacks comprehensive toxicity profiling despite widespread use, whereas TEHP and EHDPP face increasing restrictions .

Preparation Methods

Reaction Mechanism and Conditions

  • Esterification :

    POCl₃ + 2 C₈H₁₇OH → (C₈H₁₇O)₂POCl + 2 HCl↑\text{POCl₃ + 2 C₈H₁₇OH → (C₈H₁₇O)₂POCl + 2 HCl↑} (C₈H₁₇O)₂POCl + C₈H₁₇OH → (C₈H₁₇O)₂POOH + HCl↑\text{(C₈H₁₇O)₂POCl + C₈H₁₇OH → (C₈H₁₇O)₂POOH + HCl↑}
    • Catalyst : A composite of AlCl₃ , 1-ethyl-3-methylimidazole fluoroform sulfonate , and ammonium vanadate (NH₄VO₃) enhances Lewis acidity, accelerating esterification.

    • Molar Ratio : POCl₃ to 2-ethylhexanol = 1:1.5–2.5.

    • Temperature : 0–10°C during alcohol addition, then 40–70°C for completion.

  • Neutralization :

    (C₈H₁₇O)₂POOH + KOH → (C₈H₁₇O)₂POOK + H₂O\text{(C₈H₁₇O)₂POOH + KOH → (C₈H₁₇O)₂POOK + H₂O}
    • KOH Concentration : 20–60% aqueous solution, added stoichiometrically to ensure complete neutralization.

Industrial-Scale Protocol (Adapted from CN105440072A )

ParameterSpecification
Catalyst CompositionAlCl₃ (100 kg), ionic liquid (0.1–0.5 wt%), NH₄VO₃ (0.01–0.05 wt%)
Reaction Time4–8 hours (total)
Yield89–93%
Purity≥98% (via GC-MS)

Key Advantages :

  • The ionic liquid (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) increases catalyst recyclability and reduces side reactions.

  • NH₄VO₃ acts as a co-catalyst, stabilizing intermediates and improving selectivity.

Alternative Synthesis from Bis(2-ethylhexyl) Phosphite

A less common but viable route involves oxidizing bis(2-ethylhexyl) phosphite with sulfuryl chloride (SO₂Cl₂) , followed by hydrolysis and potassium neutralization:

Reaction Steps

  • Oxidation :

    (C₈H₁₇O)₂PHO + SO₂Cl₂ → (C₈H₁₇O)₂POCl + SO₂↑ + HCl↑\text{(C₈H₁₇O)₂PHO + SO₂Cl₂ → (C₈H₁₇O)₂POCl + SO₂↑ + HCl↑}
    • Conditions : Anhydrous dichloromethane, 0–5°C, 2-hour stirring.

  • Hydrolysis and Neutralization :

    (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂POOH + HCl↑\text{(C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂POOH + HCl↑} (C₈H₁₇O)₂POOH + KOH → (C₈H₁₇O)₂POOK + H₂O\text{(C₈H₁₇O)₂POOH + KOH → (C₈H₁₇O)₂POOK + H₂O}
    • KOH Addition : 10% excess to ensure complete salt formation.

Performance Comparison

MethodYieldPurityCost (Relative)
Catalytic (POCl₃)89–93%≥98%$$
Phosphite Oxidation75–82%95–97%$$$

Limitations : The phosphite route requires costly starting materials and generates toxic SO₂, complicating large-scale adoption.

Critical Factors in Process Optimization

Catalyst Efficiency

  • AlCl₃-Ionic Liquid Synergy : Reduces activation energy by 15–20% compared to AlCl₃ alone.

  • Vanadium Co-Catalysts : Increase turnover frequency (TOF) by 30% by facilitating HCl removal.

Temperature Control

  • Esterification : Exothermic reaction requires precise cooling (0–10°C) to minimize diethylhexyl ether formation.

  • Neutralization : Elevated temperatures (80–90°C) accelerate KOH diffusion into the organic phase.

Purification Techniques

  • Washing : Sequential water/ethanol washes remove unreacted KOH and inorganic salts.

  • Distillation : Vacuum distillation (0.1–0.5 mmHg) isolates KDEHP at 180–200°C.

Industrial Case Studies

High-Yield Production (Patent Example 1 )

  • Catalyst : 0.1 wt% ionic liquid, 0.01 wt% NH₄VO₃.

  • Result : 92% yield, 98.5% purity.

Low-Cost Adaptation (Patent Example 2 )

  • Catalyst : 0.03 wt% NH₄VO₃, no ionic liquid.

  • Result : 84% yield, 96% purity.

Q & A

Q. What analytical methods are recommended for determining the purity of potassium bis(2-ethylhexyl) phosphate?

To assess purity, high-performance liquid chromatography (HPLC) is widely used. A Zorbax XDB-C18 Rapid Resolution column (L1 type) is effective, with a mobile phase of ethanol or ethanol-buffer mixtures. The compound elutes at ~0.4 minutes, while impurities like bis(2-ethylhexyl) maleate are resolved at ~1.5 minutes . Calculate impurity percentages using the formula:

% impurity=5CW×rUrS\text{\% impurity} = \frac{5C}{W} \times \frac{r_U}{r_S}

where CC is the standard solution concentration (mg/mL), WW is the sample weight (mg), and rU/rSr_U/r_S is the peak response ratio .

Q. How can researchers verify the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) . NMR confirms alkyl chain branching (e.g., 2-ethylhexyl groups via δ 0.8–1.6 ppm proton signals), while FTIR identifies phosphate ester bonds (P=O stretch at ~1250 cm⁻¹ and P-O-C at ~1050 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks at m/z 322.42 .

Q. What are the critical parameters for handling this compound in laboratory settings?

  • pH sensitivity : The compound exists in anion form above pH 1.47, requiring buffered solutions for stability .
  • Solubility : Dissolves in ethanol, isopropanol, and non-polar solvents (e.g., hexane) but is immiscible in water .
  • Safety : Use nitrile gloves and fume hoods to avoid inhalation/contact, as it is a mild irritant .

Advanced Research Questions

Q. How can liquid-liquid extraction (LLE) efficiency be optimized for metal ions using this compound?

Key factors include:

  • pH adjustment : Optimal extraction for transition metals (e.g., Cd²⁺, Zn²⁺) occurs at pH 2–4, where the compound acts as a cation exchanger .
  • Counterion selection : Pair with sulfonic acids (e.g., sodium bis(2-ethylhexyl) sulfosuccinate) to enhance selectivity for Hg²⁺ over alkali metals .
  • Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify extraction efficiency and detect co-extracted impurities .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity or hydration states. To address this:

  • Standardize solvent systems : Use HPLC-grade solvents and pre-dry samples at 105°C for 2 hours .
  • Employ Karl Fischer titration to measure residual water content, which affects solubility .
  • Compare with computational models : Estimate solubility parameters using tools like ACD/Labs Percepta (though experimental validation is critical) .

Q. What advanced techniques are suitable for environmental monitoring of bis(2-ethylhexyl) phosphate (BEHP) metabolites?

  • Solid-phase extraction (SPE) coupled with LC-MS/MS : Use C18 SPE cartridges to concentrate BEHP from water or biological matrices. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 323 → 99) .
  • Soil mobility assessment : Estimate the soil adsorption coefficient (KocK_{oc}) as 1.7 × 10⁴ using molecular connectivity indices, indicating low mobility .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from co-eluting metabolites in chromatographic analyses?

  • Column optimization : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to resolve BEHP from structurally similar metabolites like bis(2-chloroethyl) phosphate .
  • Derivatization : React with trimethylsilyl reagents to increase volatility for gas chromatography (GC) applications .

Q. What strategies improve reproducibility in synthesizing this compound?

  • Stoichiometric control : Maintain a 1:2 molar ratio of phosphorus oxychloride to 2-ethylhexanol during esterification .
  • Post-synthesis purification : Remove unreacted alcohols via vacuum distillation (80–100°C, 0.1 mmHg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.